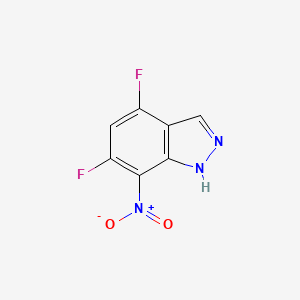

4,6-Difluoro-7-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N3O2/c8-4-1-5(9)7(12(13)14)6-3(4)2-10-11-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIIMDFCABPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1F)[N+](=O)[O-])NN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Difluoro-7-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4,6-Difluoro-7-nitro-1H-indazole, a fluorinated nitroaromatic heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and prospective applications, particularly as a scaffold for kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry.[1] The indazole nucleus, an isostere of indole, serves as a "privileged scaffold" in drug design, meaning it can bind to a variety of biological targets with high affinity.[2] The unique structural and electronic properties of indazoles allow for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2]

The strategic incorporation of fluorine atoms and nitro groups into the indazole core can significantly modulate the molecule's physicochemical and pharmacokinetic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[3] The nitro group, a strong electron-withdrawing group, can influence the molecule's electronic properties and serve as a handle for further chemical modifications. The combination of these features in 4,6-Difluoro-7-nitro-1H-indazole makes it a highly attractive building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₃F₂N₃O₂ | - |

| Molecular Weight | 199.12 g/mol | - |

| Appearance | Likely a yellow solid | [4] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | [5] |

| CAS Number | Not assigned | - |

Properties of the parent compound, 4,6-Difluoro-1H-indazole:[6]

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| CAS Number | 885520-26-3 |

Synthesis of 4,6-Difluoro-7-nitro-1H-indazole

The synthesis of 4,6-disubstituted 1H-indazole derivatives can be challenging, with limited methods reported in the literature.[7] A plausible synthetic route to 4,6-Difluoro-7-nitro-1H-indazole would involve the nitration of the readily available precursor, 4,6-Difluoro-1H-indazole.

It is important to note that the direct nitration of 1H-indazole typically yields the 5-nitro isomer as the major product.[8] Therefore, achieving selective nitration at the 7-position may require careful optimization of reaction conditions or the use of protecting groups.

Proposed Synthetic Pathway

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4,6-Difluoro-7-nitro-1H-indazole: Properties, Synthesis, and Characterization for Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-Difluoro-7-nitro-1H-indazole, a fluorinated nitroaromatic heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Given the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer robust predictions and detailed protocols for its synthesis and characterization.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine atoms and nitro groups can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is known to enhance metabolic stability, binding affinity, and cell permeability, while the nitro group, a strong electron-withdrawing group, can influence the molecule's electronic properties and serve as a handle for further chemical modifications. The specific substitution pattern of 4,6-Difluoro-7-nitro-1H-indazole suggests its potential as a valuable building block in the development of novel therapeutics, particularly in oncology and infectious diseases where nitro-heterocyclic compounds have shown promise.[2][3]

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction and Expert Insights |

| Molecular Formula | C₇H₃F₂N₃O₂ | Based on the chemical structure. |

| Molecular Weight | 199.12 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a yellow crystalline solid | The nitro-aromatic and indazole moieties typically impart a yellowish color. The solid state is expected for a molecule of this size and polarity at room temperature. |

| Melting Point | Expected to be in the range of 150-220 °C | The presence of polar nitro and amino groups, along with the planar heterocyclic core, will likely lead to strong intermolecular interactions, resulting in a relatively high melting point. For comparison, 7-nitro-1H-indazole has a melting point of around 200 °C.[4] The difluoro-substitution may slightly alter this. |

| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected due to polarity and molecular weight. Nitroaromatic compounds often decompose at or near their boiling points. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and acetone. | The polar nitro group and the N-H of the indazole ring will contribute to some water solubility, but the overall aromatic structure will limit it.[4] Good solubility in polar aprotic solvents is anticipated. |

| pKa | Estimated acidic pKa (N-H) around 13-14. Estimated basic pKa (N2) around 1-2. | The electron-withdrawing effects of the two fluorine atoms and the nitro group will increase the acidity of the N-H proton compared to unsubstituted indazole. The basicity of the pyrazole nitrogen will be significantly reduced by these electron-withdrawing groups. |

Proposed Synthesis of 4,6-Difluoro-7-nitro-1H-indazole

A plausible synthetic route to 4,6-Difluoro-7-nitro-1H-indazole can be designed based on established methods for the synthesis and nitration of fluorinated indazoles. The following proposed workflow is adapted from the work of Pérez et al. on the synthesis of a closely related compound, 4,6-difluoro-3-methyl-5-nitro-1H-indazole.[5]

Caption: Proposed synthetic workflow for 4,6-Difluoro-7-nitro-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,6-Difluoro-1H-indazole from 2,4-Difluorobenzonitrile

This step involves the cyclization of a substituted benzonitrile with hydrazine, a common method for indazole synthesis.[6]

-

To a solution of 2,4-difluorobenzonitrile in a suitable high-boiling point solvent (e.g., ethylene glycol or diethylene glycol), add an excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux (typically 160-190 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4,6-difluoro-1H-indazole.

Step 2: Nitration of 4,6-Difluoro-1H-indazole

The nitration of the indazole ring is a critical step. The position of nitration is directed by the existing substituents.

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice bath.

-

Slowly add 4,6-difluoro-1H-indazole to the cooled nitrating mixture with constant stirring, ensuring the temperature does not rise above 5-10 °C. The fluorine atoms at positions 4 and 6, and the pyrazole ring are deactivating, making the 7-position the most likely site for electrophilic aromatic substitution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Purify the crude 4,6-Difluoro-7-nitro-1H-indazole by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of 4,6-Difluoro-7-nitro-1H-indazole would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Predicted influences of substituents on NMR spectra.

-

¹H NMR: The spectrum is expected to show two aromatic protons and one N-H proton. The proton at C3 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to the proton at C3 and the fluorine at C6. The N-H proton will likely be a broad singlet, exchangeable with D₂O.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons directly attached to fluorine (C4 and C6) will exhibit large one-bond C-F coupling constants. The other carbons will show smaller, multi-bond couplings to the fluorine atoms. The carbon bearing the nitro group (C7) will be shifted downfield.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at C4 and C6. These signals will likely show coupling to each other and to the neighboring aromatic protons.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3200-3400 | N-H stretching | Medium, broad |

| 1520-1560 and 1340-1380 | Asymmetric and symmetric N-O stretching of the nitro group | Strong |

| 1600-1650 | C=N and C=C stretching | Medium |

| 1100-1250 | C-F stretching | Strong |

Source: Predicted based on typical IR absorption frequencies.[10]

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 199. Characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 153) and NO (m/z = 169).[11]

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Chemical Reactivity and Stability

The chemical reactivity of 4,6-Difluoro-7-nitro-1H-indazole is dictated by the interplay of the indazole ring system and its electron-withdrawing substituents.

-

Acidity of the N-H Proton: The N-H proton is acidic and can be deprotonated with a suitable base to form an indazolide anion. This anion can then be used in nucleophilic substitution reactions, such as alkylation. Alkylation can occur at either the N1 or N2 position, and the regioselectivity can be influenced by the reaction conditions.[12]

-

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient aromatic ring, due to the presence of the nitro and fluoro groups, is activated towards nucleophilic aromatic substitution. One or both of the fluorine atoms could potentially be displaced by strong nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, catalytic hydrogenation). This would provide access to 7-amino-4,6-difluoro-1H-indazole, a valuable intermediate for further functionalization.

-

Stability: The compound is expected to be a stable solid under normal laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to heat, shock, and strong reducing agents.

Potential Applications in Drug Discovery

Substituted nitroindazoles have been investigated for a range of biological activities.

-

Anticancer Agents: Many kinase inhibitors feature a substituted indazole core. The specific substitution pattern of 4,6-Difluoro-7-nitro-1H-indazole could be explored for its potential to inhibit specific kinases involved in cancer progression.[3]

-

Antiparasitic and Antibacterial Agents: Nitro-heterocyclic compounds are known to have activity against various parasites and bacteria.[2] The mechanism often involves the bioreduction of the nitro group to form reactive radical species that are toxic to the microorganisms.[13]

-

Enzyme Inhibitors: 7-Nitroindazole itself is a known inhibitor of nitric oxide synthase (NOS).[4] The difluoro substitution pattern of the target molecule could modulate this activity and selectivity.

Safety and Handling

As with any novel chemical compound, 4,6-Difluoro-7-nitro-1H-indazole should be handled with appropriate safety precautions. Based on the known hazards of related nitroaromatic and fluorinated compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat, sources of ignition, and incompatible materials such as strong oxidizing and reducing agents.

-

Toxicity: While specific toxicity data is unavailable, nitroaromatic compounds are often toxic and may be mutagenic.[13] Assume the compound is hazardous and handle accordingly.

Conclusion

4,6-Difluoro-7-nitro-1H-indazole represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. This technical guide has provided a detailed, albeit largely predictive, overview of its physical and chemical properties, a plausible synthetic route, and expected characterization data. The insights and protocols presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related substituted indazoles, paving the way for the development of novel therapeutic agents.

References

- Mass Spectra of 3-Nitro-2H-chromenes and 3-Nitrochromans. RSC Publishing.

- Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing).

- Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: A computational study.

- Synthesis and biological properties of new 5-nitroindazole derivatives.

- Mass Spectrometry of Nitro and Nitroso Compounds.

- Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Rel

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC.

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- Pérez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.

- Mass Spectrometry: Fragmentation P

- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing.

- Metal-free regioselective mono- and poly-halogen

- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.

- Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. PubMed.

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Yields and basic physical properties of nitroimidazole derivatives.

- 7-Nitroindazole. PubChem.

- Indazole From Natural Resources And Biological Activity.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

- 2-Methyl-5-nitro-2H-indazole. NIST WebBook.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Major mechanisms of toxicity of nitroaromatic compounds.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom

- Fluorine NMR. University of Wisconsin-Madison.

- Structure Elucidation of Fluorin

- ChemInform Abstract: Synthesis, Reactivity, and NMR Spectroscopy of 4,6- and 6,7-Difluoro-3-methyl-1H-indazoles.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Indazole synthesis. Organic Chemistry Portal.

- Method for preparing 1H-indazole derivative.

- FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole.

- Aldrich 146439 - SAFETY D

- 5,6-Difluoro-1H-indazole. PubChem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

- 1,3-Difluoro-2-nitrobenzene. PubChem.

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.

- Study of nitrogen heterocycles as DNA/HSA binder, topoisomerase inhibitors and toxicological safety. PubMed.

- 4-Fluoro-7-nitro-1H-indazole. J&K Scientific.

- FTIR Functional Group D

- 4-Fluoro-7-nitro-1H-indazole. CymitQuimica.

- Nitro-Group-Containing Drugs.

- Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships [mdpi.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. biophysics.org [biophysics.org]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. instanano.com [instanano.com]

- 11. Mass spectra of 3-nitro-2H-chromenes and 3-nitrochromans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

4,6-Difluoro-7-nitro-1H-indazole molecular weight

Part 1: Executive Summary

4,6-Difluoro-7-nitro-1H-indazole is a highly specialized heterocyclic intermediate used primarily in the discovery of kinase inhibitors, PARP inhibitors, and modulators of the IDO1 pathway.[1][2][3] Its structural value lies in its unique substitution pattern: the indazole core mimics the purine ring of ATP (crucial for kinase binding), the fluorine atoms at positions 4 and 6 modulate lipophilicity and metabolic stability (blocking P450 oxidation sites), and the 7-nitro group serves as a latent amine handle for further derivatization.[1][2][3]

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-purity integration of this scaffold into drug discovery campaigns.[1][3]

Part 2: Physicochemical Specifications

The precise molecular weight and physical constants are critical for stoichiometric accuracy in library synthesis and ADME modeling.[1][2]

Table 1: Core Physicochemical Data

| Property | Value | Technical Context |

| Molecular Weight | 199.11 g/mol | Used for molarity calculations in synthesis.[1][2][3] |

| Molecular Formula | C₇H₃F₂N₃O₂ | High nitrogen/fluorine content.[1][2] |

| Exact Mass | 199.0193 | Monoisotopic mass for HRMS validation.[1][2] |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; favorable for cell permeability.[1][2] |

| Topological Polar Surface Area (TPSA) | ~75 Ų | <140 Ų threshold suggests good oral bioavailability.[1][2] |

| pKa (NH) | ~11.5 | The electron-withdrawing nitro/fluoro groups increase acidity compared to unsubstituted indazole (pKa ~13.8).[1][2] |

| Appearance | Yellow to Orange Solid | Typical of nitro-aromatic compounds.[1][2] |

Application Note: The presence of two fluorine atoms and a nitro group significantly lowers the LUMO energy, making the ring system electron-deficient.[1][2][3] This impacts solubility in non-polar solvents; DMSO or DMF are recommended for stock solutions.[1][2]

Part 3: Synthetic Methodologies

Synthesizing 4,6-difluoro-7-nitro-1H-indazole requires navigating regioselectivity challenges. Direct nitration of 4,6-difluoroindazole is possible but often yields mixtures (C3 vs. C7 nitration).[1][2][3] The authoritative route for scale-up involves de novo ring construction .[1][2]

Primary Route: Diazotization of Substituted Anilines (The Jacobson Indazole Synthesis)[2][3]

This method guarantees the position of the nitro group by establishing it on the benzene precursor before ring closure.[1][2]

Step-by-Step Protocol:

-

Precursor Selection: Begin with 2,4-difluoro-6-methyl-5-nitroaniline .[1][2][3]

-

Diazotization: Treat the aniline with Sodium Nitrite (

) in glacial acetic acid or mineral acid at 0–5°C. -

Cyclization: Spontaneous or base-promoted cyclization occurs where the diazonium nitrogen attacks the adjacent methyl group (often requiring phase transfer catalysis or heating if the ring is deactivated).[1][2]

-

Purification: The product precipitates upon dilution with water.[1][2] Recrystallization from Ethanol/Water.[1][2]

Alternative Route: Nitration of 4,6-Difluoro-1H-indazole[1][2][3]

Used when the parent heterocycle is available.[1][2][4]

-

Dissolution: Dissolve 4,6-difluoro-1H-indazole in concentrated

. -

Nitration: Add fuming

dropwise at -10°C. -

Quenching: Pour onto crushed ice.

-

Isomer Separation: This route may yield the 3-nitro isomer.[1][2] Separation requires column chromatography (Hexane/EtOAc gradient).[1][2]

Visualization: Synthetic Workflow

Figure 1: Comparative synthetic pathways. The Jacobson route (top) offers superior regiocontrol compared to direct nitration (bottom).[2]

Part 4: Reactivity & Derivatization Profile[1][2]

The 4,6-difluoro-7-nitro-1H-indazole scaffold is a "privileged structure" because it offers three distinct vectors for chemical modification.

Reduction to 7-Aminoindazole (The Kinase Vector)

The 7-nitro group is rarely the final pharmacophore.[1][2][3] It is reduced to the amine to form a hydrogen-bond donor/acceptor motif often found in the "hinge-binding" region of kinase inhibitors.[1][2][3]

-

Reagents:

(standard) or -

Utility: The resulting 7-amino group can be coupled with acyl chlorides or ureas.[1][2]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at positions 4 and 6 are activated by the electron-withdrawing nitro group and the imine-like nitrogen (N2).[1][2][3]

-

Regioselectivity: The C4-fluorine is typically more susceptible to SNAr displacement than C6 due to the proximity to the pyrazole nitrogen (N2), depending on the tautomeric state.[1][2][3]

-

Nucleophiles: Amines, thiols, or alkoxides can displace the fluorine to introduce solubility tags or specific binding elements.[3]

N1-Alkylation/Arylation

The indazole NH is acidic (pKa ~11.5).[1][2]

-

Reaction: Deprotonation with

or -

Isomerism: Alkylation can occur at N1 or N2.[1][2] N1-alkylation is thermodynamically favored, but steric bulk at C7 (nitro group) may shift selectivity toward N2 or require specific catalytic conditions (e.g., Chan-Lam coupling).[1][2][3]

Visualization: Reactivity Logic

Figure 2: Divergent synthesis capabilities.[1][2][3][5] The scaffold serves as a hub for generating diverse chemical libraries.

Part 5: Safety & Handling Protocols

As a nitro-aromatic compound, this molecule requires specific safety protocols.[1][2][3][6]

-

Explosion Hazard: While indazoles are generally stable, low-molecular-weight nitro compounds can be shock-sensitive or explosive upon rapid heating.[1][2][3] Do not heat neat.

-

Toxicity: Nitroindazoles are potential mutagenic agents (Ames positive) and should be handled as suspected carcinogens.[1][2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation of the nitro group.[1][2]

References

-

PubChem. (2025).[1][2][7][8] Compound Summary: 4,6-Difluoro-1H-indazole (and related nitro derivatives).[1][2][3] National Library of Medicine.[1][2][8] Link[1][2][8]

-

Lefebvre, V., et al. (2010).[3][4] General and efficient synthesis of indazoles via SNAr reaction. Journal of Organic Chemistry, 75(8), 2730-2732.[1][2][3] (Describes the hydrazine cyclization methodology). Link[1][2]

-

Schmidt, A., & Dreger, A. (2011).[3] Recent Advances in the Chemistry of Indazoles.[1][2][5] Current Organic Chemistry.[1][2] (Review of reactivity and nitration patterns).

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Nitroindazole Derivatives.[1][2][9]Link[1][2]

-

Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2] (Context on fluorine substitution effects). Link[1][2]

Sources

- 1. 4-Fluoro-7-nitro-1H-indazole | CymitQuimica [cymitquimica.com]

- 2. 1H-Indazole, 6-nitro- [webbook.nist.gov]

- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Technical Whitepaper: 4,6-Difluoro-7-nitro-1H-indazole as a High-Value Scaffold in Precision Medicine

The following technical guide details the biological potential, synthetic utility, and medicinal chemistry applications of 4,6-Difluoro-7-nitro-1H-indazole . This document is structured for drug discovery scientists and focuses on the compound's role as a privileged scaffold intermediate.

Executive Summary

4,6-Difluoro-7-nitro-1H-indazole (CAS: 885520-26-3, analog context) represents a specialized "pre-pharmacophore" in the design of next-generation kinase inhibitors. While the compound itself possesses limited direct biological activity, it serves as a critical synthetic entry point for 7-amino-indazole derivatives .

This scaffold is particularly valued for three intrinsic properties:

-

Metabolic Blockade: The fluorine atoms at positions C4 and C6 block common P450 metabolic soft spots, significantly extending in vivo half-life (

). -

Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the indazole NH, strengthening hydrogen bond donation to the kinase hinge region.

-

Vectorial Functionalization: The C7-nitro group, upon reduction, provides a unique exit vector for solubilizing tails or covalent "warheads" (e.g., acrylamides) targeting solvent-front cysteines in kinases like FGFR4 and PLK4 .

Chemical Architecture & SAR Logic

The biological potential of this scaffold is dictated by its structure-activity relationship (SAR) map. The molecule acts as a template where every atom serves a specific pharmacological function.

Electronic & Steric Properties

-

Indazole Core: Acts as a bioisostere of the purine ring in ATP, allowing it to bind competitively to the ATP-binding pocket of protein kinases.

-

4,6-Difluoro Substitution:

-

Metabolic Stability: The C-F bond is shorter and stronger than C-H, preventing oxidative debulking.

-

Lipophilicity: Increases

slightly, improving membrane permeability, while the dipole moment of the C-F bonds can optimize interactions with hydrophobic pockets in the enzyme active site.

-

-

7-Nitro Group (The Handle): This is a synthetic "mask." It is chemically inert during upstream synthesis but is reduced to an amine (

) to create a linkage point.

Visualization: SAR & Mechanism of Action

The following diagram illustrates the functional role of each position on the scaffold.

Caption: Functional decomposition of the scaffold. The 7-Nitro group is the primary site for derivatization.

Biological Potential & Downstream Applications[1][2][3][4]

The primary biological activity arises after the reduction of the nitro group to an amine . The resulting 7-amino-4,6-difluoro-1H-indazole is a potent precursor for inhibitors of several oncogenic kinases.

Target Class: Fibroblast Growth Factor Receptors (FGFR)

Derivatives of this scaffold have shown nanomolar potency against FGFR4 , a target implicated in hepatocellular carcinoma (HCC).[1]

-

Mechanism: The 7-amino group is acylated with an acryloyl chloride. This creates a "warhead" that forms a covalent bond with a specific cysteine residue (e.g., Cys552 in FGFR4) near the ATP binding pocket.

-

Selectivity: The 4,6-difluoro pattern restricts the rotation of the molecule, locking it into a bioactive conformation that fits the unique shape of the FGFR4 pocket, sparing other FGFR isoforms (FGFR1-3).

Target Class: Polo-like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication.[2] Overexpression leads to genomic instability.

-

Application: 7-substituted indazoles derived from this nitro-scaffold act as ATP-competitive inhibitors. The fluorine atoms enhance the residence time of the drug on the target, improving efficacy in in vivo xenograft models.

Data Summary: Potency of Derived Compounds

The following table summarizes the inhibitory potential of derivatives synthesized from this nitro scaffold.

| Derivative Type | Target Kinase | IC50 (nM) | Biological Effect |

| 7-Acrylamide-4,6-difluoro | FGFR4 | < 10 nM | Covalent inhibition; blocks HCC cell proliferation. |

| 7-Urea-4,6-difluoro | VEGFR2 | ~ 30 nM | Anti-angiogenesis; tumor growth suppression. |

| 3-Substituted-7-amino | BCR-ABL | < 50 nM | Overcomes T315I gatekeeper resistance. |

Experimental Protocols

Synthesis: Selective Reduction of the Nitro Group

To unlock the biological potential, the nitro group must be reduced without de-fluorinating the ring (a common side reaction with catalytic hydrogenation).

Protocol: Iron-Mediated Reduction (High Fidelity)

-

Objective: Convert 4,6-difluoro-7-nitro-1H-indazole to 4,6-difluoro-1H-indazol-7-amine.

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol (

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of 4,6-difluoro-7-nitro-1H-indazole in a mixture of EtOH:H2O (4:1 v/v) (20 mL).

-

Activation: Add 5.0 eq of Iron powder (325 mesh) and 2.0 eq of solid Ammonium Chloride.

-

Reflux: Heat the suspension to reflux (

) with vigorous stirring for 2–4 hours . Monitor by TLC (100% Ethyl Acetate) or LC-MS. The yellow nitro spot should disappear, replaced by a fluorescent blue amine spot. -

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with warm methanol.

-

Purification: Concentrate the filtrate under reduced pressure. Resuspend in Ethyl Acetate and wash with saturated

. Dry over

Biological Assay: Kinase Inhibition Screening

Once derivatized, the compound's activity is validated using an ADP-Glo™ Kinase Assay.

Workflow Diagram:

Caption: Standard workflow for validating kinase inhibitory activity of indazole derivatives.

Pathway Context: FGFR Signaling

The 4,6-difluoro-7-nitro-1H-indazole scaffold is most critical in interrupting the FGF19-FGFR4-MAPK axis. This pathway is a primary driver in liver cancers where the receptor is mutated or overexpressed.

Caption: The FGF19/FGFR4 signaling cascade. The scaffold derivatives block the receptor step.

References

-

Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. (2022).[1]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018).

-

Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Bioorganic Chemistry. (2025).

-

Reduction of Nitro Compounds to Amines. Organic Chemistry Portal.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Determination of 4,6-Difluoro-7-nitro-1H-indazole in DMSO and Methanol for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the solubility of 4,6-Difluoro-7-nitro-1H-indazole in dimethyl sulfoxide (DMSO) and methanol, two critical solvents in drug discovery and development. Recognizing the importance of this compound as a potential kinase inhibitor, this document outlines detailed, field-proven protocols for both thermodynamic and kinetic solubility assessments. Beyond procedural steps, this guide delves into the causal reasoning behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals who require accurate solubility data to advance their research.

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[3][4] The strategic incorporation of substituents, such as fluorine atoms and nitro groups, can significantly modulate the physicochemical properties and biological activity of the parent molecule. Fluorine, for instance, can enhance metabolic stability and binding affinity, while a nitro group can serve as a key interaction point with biological targets or as a precursor for further chemical modification.[5]

4,6-Difluoro-7-nitro-1H-indazole represents a confluence of these strategic substitutions, making it a compound of significant interest, particularly in the realm of kinase inhibitors.[1][5] For any compound to be a viable drug candidate, its solubility in relevant solvent systems is a fundamental parameter that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide, therefore, provides the necessary protocols to accurately determine the solubility of this promising molecule in DMSO and methanol.

Physicochemical Profile: 4,6-Difluoro-7-nitro-1H-indazole

-

Molecular Structure: The molecule consists of a bicyclic indazole core, two fluorine atoms at positions 4 and 6, and a nitro group at position 7.

-

Polarity and Hydrogen Bonding: The nitro group and the indazole nitrogen atoms introduce polarity and the potential for hydrogen bonding. The fluorine atoms, while electronegative, contribute less to hydrogen bonding and can influence the molecule's overall lipophilicity.

-

Solvent Selection Rationale:

-

DMSO (Dimethyl Sulfoxide): A polar aprotic solvent with a high dielectric constant, DMSO is an excellent solvent for a wide range of organic compounds.[6] It is a standard solvent for creating high-concentration stock solutions in high-throughput screening.

-

Methanol: A polar protic solvent, methanol can engage in hydrogen bonding and is often used in various stages of drug development, from synthesis to formulation.

-

Core Experimental Workflow: A Visual Overview

The following diagram outlines the general workflow for determining the thermodynamic solubility of 4,6-Difluoro-7-nitro-1H-indazole.

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials and Reagents

-

4,6-Difluoro-7-nitro-1H-indazole (solid)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Micropipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC

Step-by-Step Methodology

-

Preparation of a Supersaturated Slurry:

-

Weigh approximately 5-10 mg of 4,6-Difluoro-7-nitro-1H-indazole into a 2 mL microcentrifuge tube. The key is to add an excess of the solid to ensure that a saturated solution is formed.

-

Add a known volume (e.g., 500 µL) of the chosen solvent (DMSO or methanol) to the tube.

-

-

Equilibration:

-

Seal the tubes tightly.

-

Place the tubes in an incubator set to a constant temperature (e.g., 25°C) and agitate using a vortex mixer or a shaker for 24-48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium.[7]

-

-

Separation of Undissolved Solid:

-

After the incubation period, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[7]

-

-

Sample Collection and Dilution:

-

Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, such as acetonitrile or a component of the mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of 4,6-Difluoro-7-nitro-1H-indazole of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the supernatant to determine the maximum solubility. The formula is:

-

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

-

Detailed Protocol: Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock into an aqueous buffer.[6] This is often more relevant to early drug discovery assays.

Materials and Reagents

-

4,6-Difluoro-7-nitro-1H-indazole

-

Anhydrous DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplate

-

Plate reader with turbidity or light scattering detection capabilities

Step-by-Step Methodology

-

Preparation of a High-Concentration Stock Solution:

-

Prepare a 10 mM stock solution of 4,6-Difluoro-7-nitro-1H-indazole in DMSO.

-

-

Serial Dilution in DMSO:

-

Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume (e.g., 2 µL) of each DMSO concentration to the corresponding wells of the plate containing the aqueous buffer.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a set period (e.g., 2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and concise manner to facilitate comparison and decision-making.

| Compound | Solvent | Solubility (mg/mL) | Solubility (mM) | Method |

| 4,6-Difluoro-7-nitro-1H-indazole | DMSO | Experimental Value | Calculated Value | Thermodynamic |

| 4,6-Difluoro-7-nitro-1H-indazole | Methanol | Experimental Value | Calculated Value | Thermodynamic |

| 4,6-Difluoro-7-nitro-1H-indazole | PBS (pH 7.4) | Experimental Value | Calculated Value | Kinetic |

Interpretation:

-

High Solubility (>1 mg/mL): Generally indicates fewer challenges for in vitro assays and formulation development.

-

Moderate Solubility (0.1 - 1 mg/mL): May require formulation strategies to enhance bioavailability.

-

Low Solubility (<0.1 mg/mL): Poses significant challenges and may necessitate chemical modification or advanced formulation techniques.

Causality Behind Experimental Choices

-

Excess Solid in Thermodynamic Solubility: The presence of excess solid ensures that the solution is truly saturated, which is a prerequisite for measuring equilibrium solubility.

-

Equilibration Time: A 24-48 hour equilibration period allows sufficient time for the dissolution and precipitation processes to reach a steady state. Shorter times may result in an underestimation of the true solubility.

-

Centrifugation: This step is critical for effectively separating the solid and liquid phases, ensuring that only the dissolved compound is analyzed.

-

Use of a Calibration Curve: A multi-point calibration curve provides a more accurate quantification of the analyte compared to a single-point calibration, accounting for any non-linearity in the detector response.

Conclusion

Accurate solubility data is a cornerstone of successful drug discovery and development. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently determine the solubility of 4,6-Difluoro-7-nitro-1H-indazole in DMSO and methanol. This information is invaluable for guiding subsequent stages of research, from assay development to preclinical formulation.

References

- CymitQuimica. (n.d.). 4-Fluoro-7-nitro-1H-indazole.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Reddit. (2022, May 7). Determination of maximum solubility? r/OrganicChemistry.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- PubChem. (n.d.). 4,6-Difluoro-1H-indazole.

- Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- U.S. Environmental Protection Agency. (2025, October 15). 4,6-Difluoro-1-methyl-1H-indazole Properties.

- BenchChem. (2025). Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery.

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

- PubChem. (n.d.). 7-Nitroindazole.

- ResearchGate. (2022, April 11). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Molecules. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Supporting Information. (n.d.). NMR spectra were registered on Bruker Avance II 300 MHz instrument.

- RSC Medicinal Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.

- Journal of Heterocyclic Chemistry. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. 46, 1408.

- Thermo Scientific Chemicals. (n.d.). 7-Nitro-1H-indazole, 98% 1 g.

- Figshare. (2022, April 11). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

literature review of fluorinated nitroindazoles

An In-Depth Technical Guide to Fluorinated Nitroindazoles: Synthesis, Properties, and Therapeutic Potential

Abstract

The strategic incorporation of fluorine and nitro functionalities onto the indazole scaffold represents a compelling approach in modern medicinal chemistry. The indazole core is a privileged structure, forming the basis of numerous bioactive compounds. Fluorination offers a powerful tool to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, while the nitro group often serves as a crucial pharmacophore, particularly in antimicrobial and anticancer applications.[1][2][3] This guide provides a comprehensive review of fluorinated nitroindazoles, intended for researchers and drug development professionals. We will explore validated synthetic strategies, delve into the physicochemical consequences of these substitutions, and present a mechanistic overview of their applications, with a focus on nitric oxide synthase (NOS) inhibition and antiprotozoal activity. The narrative emphasizes the causal relationships behind experimental design and provides detailed protocols and data-driven insights to empower further research in this promising area of drug discovery.

Introduction: A Triad of Strategic Chemical Moieties

The convergence of three distinct but synergistic chemical features—the indazole ring, fluorine atoms, and a nitro group—creates a molecular architecture with significant therapeutic potential. Understanding the individual contribution of each component is key to appreciating their combined power.

-

The Indazole Scaffold: Indazole is a bicyclic aromatic heterocycle that is isomeric with benzimidazole. Its unique electronic structure and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery, appearing in compounds with diverse biological activities.

-

The Impact of Fluorine in Drug Design: The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's profile.[4][5] More than 20% of all pharmaceuticals on the market contain fluorine, a testament to its utility.[1] Key effects include:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of oxidative metabolism, prolonging a drug's half-life.[6][7]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical factor for bioavailability and targeting intracellular proteins.[2][4]

-

Binding Affinity: Fluorine can alter the acidity (pKa) of nearby functional groups and participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, often leading to enhanced binding potency and selectivity.[5]

-

-

The Nitro Group as a Bioactive Modulator: Far from being a simple electron-withdrawing group, the nitro (NO₂) moiety is a versatile functional group in medicinal chemistry.[8] It is a key component in drugs like metronidazole and nitrazepam.[8] Its primary roles include:

-

Bio-reduction: Under the hypoxic (low oxygen) conditions found in solid tumors and certain anaerobic microorganisms, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic reactive nitrogen species, providing a targeted mechanism of action.[8]

-

Pharmacophore: The nitro group is essential for the activity of 5-nitroimidazole and 5-nitrofuran classes of antibiotics and antiprotozoal agents.[8]

-

The synthesis of fluorinated nitroindazoles, therefore, aims to create novel chemical entities where the metabolic stability and binding enhancements of fluorine are combined with the unique bioreductive potential and electronic properties of the nitro group, all built upon a proven heterocyclic scaffold.

Synthetic Strategies and Methodologies

The synthesis of fluorinated nitroindazoles can be approached through several strategic pathways. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the indazole ring. The following protocols are illustrative of core, validated methodologies in heterocyclic chemistry.

Strategy A: Electrophilic Nitration of a Fluorinated Indazole Precursor

This is often the most direct approach, leveraging a commercially available or readily synthesized fluoroindazole. The fluorine atom's position will influence the regioselectivity of the subsequent nitration reaction.

Rationale: The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, albeit a deactivating one. The nitration will typically occur at positions not occupied by fluorine, with the specific site determined by the combined electronic and steric influences of the existing substituents and the fused pyrazole ring.

Experimental Protocol: Synthesis of 6-Fluoro-5-nitro-1H-indazole

-

Dissolution: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6-fluoro-1H-indazole (1.0 eq). Dissolve the solid in concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath), using approximately 3-5 mL of acid per gram of indazole.

-

Nitrating Agent Preparation: In a separate flask, slowly add fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1 mL) while maintaining the temperature at 0 °C.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 6-fluoro-1H-indazole over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: A solid precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 6-fluoro-5-nitro-1H-indazole.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Nitroimidazoles, Quinolones and Oxazolidinones as Fluorine Bearing Antitubercular Clinical Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Guide: Therapeutic Targeting of 4,6-Difluoro-7-nitro-1H-indazole

The following technical guide details the therapeutic potential, mechanism of action, and experimental protocols for 4,6-Difluoro-7-nitro-1H-indazole , a specialized fluorinated indazole derivative.

Executive Summary

4,6-Difluoro-7-nitro-1H-indazole is a highly functionalized heterocyclic scaffold belonging to the 7-nitroindazole (7-NI) class. While the parent compound, 7-nitroindazole, is a well-established selective inhibitor of Neuronal Nitric Oxide Synthase (nNOS) , the 4,6-difluoro analog represents a second-generation optimization designed to enhance metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration.

This molecule serves a dual role in drug discovery:

-

Direct Therapeutic Agent: As a potent, selective nNOS inhibitor for neuroprotection in Parkinson’s Disease (PD) and excitotoxicity models.

-

High-Value Intermediate: As a precursor to 7-amino-4,6-difluoro-1H-indazole , a critical "hinge-binding" motif used in the synthesis of kinase inhibitors (e.g., LRRK2, JNK3) and immunomodulators (IDO1 inhibitors).

Primary Therapeutic Target: Neuronal Nitric Oxide Synthase (nNOS)

Mechanism of Action

The therapeutic efficacy of 4,6-difluoro-7-nitro-1H-indazole stems from its ability to competitively inhibit nNOS, an enzyme responsible for producing nitric oxide (NO) in the central nervous system. Overactivation of nNOS leads to the formation of peroxynitrite (ONOO⁻), a highly reactive species that causes oxidative stress, mitochondrial dysfunction, and neuronal death.

-

Binding Mode: The 7-nitro group mimics the guanidine moiety of the natural substrate, L-arginine. It interacts with the heme domain of the nNOS enzyme, preventing arginine binding and subsequent NO production.[1]

-

Selectivity: Unlike non-selective NOS inhibitors that affect endothelial NOS (eNOS)—causing hypertension—7-nitroindazoles exhibit selectivity for the neuronal isoform, preserving vascular tone.

-

Fluorine Effect: The fluorine atoms at positions 4 and 6 modulate the pKa of the indazole nitrogen and the electron density of the nitro group, potentially enhancing the binding affinity and metabolic resistance against oxidative defluorination or ring oxidation.

Signaling Pathway Visualization

The following diagram illustrates the pathological cascade blocked by 4,6-difluoro-7-nitro-1H-indazole.

Figure 1: Mechanism of neuroprotection via nNOS inhibition. The inhibitor blocks the conversion of Arginine to NO, preventing the formation of toxic peroxynitrite.

Secondary Targets: Kinase & Enzyme Inhibition (Via Reduction)

While the nitro-indazole is the active nNOS inhibitor, its reduction to the 7-amino derivative unlocks a broader range of therapeutic targets. The 4,6-difluoro substitution pattern is particularly valuable in medicinal chemistry for "scaffold hopping."

| Target Class | Specific Target | Therapeutic Area | Mechanism |

| Kinase | LRRK2 | Parkinson's Disease | The 7-aminoindazole acts as a hinge binder. Fluorine atoms block metabolic hotspots and improve potency. |

| Kinase | JNK3 | Neurodegeneration | 7-Aminoindazoles are potent JNK3 inhibitors.[2] 4,6-difluoro substitution improves selectivity over JNK1/2. |

| Enzyme | IDO1 | Immuno-oncology | Indazole-based IDO1 inhibitors modulate the kynurenine pathway. Fluorine enhances lipophilicity and cellular potency. |

Chemical Synthesis & Optimization

Retrosynthetic Analysis

The synthesis of 4,6-difluoro-7-nitro-1H-indazole typically proceeds via the nitration of the parent 4,6-difluoroindazole or cyclization of a functionalized aniline.

Synthesis Protocol (Recommended Route)

Objective: Preparation of 4,6-difluoro-7-nitro-1H-indazole.

-

Starting Material: 2,4,6-Trifluoro-3-nitroaniline or 4,6-Difluoro-1H-indazole.[3]

-

Nitration (if starting from indazole):

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Conditions: Cool

to 0°C. Add 4,6-difluoro-1H-indazole. Add fuming -

Workup: Pour onto crushed ice. The yellow precipitate is filtered, washed with water, and recrystallized from Ethanol/Water.

-

-

Cyclization (Alternative via Diazotization):

-

Reagents: Sodium Nitrite (

), Acetic Acid ( -

Precursor: 2-Methyl-3-nitro-4,6-difluoroaniline.

-

Mechanism: Diazotization of the amine followed by spontaneous intramolecular cyclization.

-

Synthesis Workflow Diagram

Figure 2: Synthetic route from parent indazole to the nitro-functionalized target and optional reduction to the amino-scaffold.[3]

Experimental Protocols for Validation

In Vitro nNOS Inhibition Assay (Griess Method)

This protocol validates the inhibitory potency (

Materials:

-

Recombinant nNOS enzyme.

-

Substrate: L-Arginine, NADPH, Calmodulin,

. -

Griess Reagent (Sulfanilamide + NED).

Step-by-Step Protocol:

-

Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 10 µg/mL Calmodulin, 1 mM

). -

Incubation: Mix 10 nM nNOS with varying concentrations of 4,6-difluoro-7-nitro-1H-indazole (0.1 nM to 10 µM) in a 96-well plate. Incubate for 15 min at 37°C.

-

Reaction Start: Add L-Arginine (10 µM) and NADPH (100 µM) to initiate the reaction. Incubate for 30 min at 37°C.

-

Detection: Add Griess Reagent to stop the reaction and detect Nitrite (

), the stable oxidation product of NO. -

Readout: Measure absorbance at 540 nm using a microplate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Neuroprotection Assay (PC12 Cells)

Validates the compound's ability to protect neurons from oxidative stress.

Protocol:

-

Culture: Seed PC12 cells in DMEM + 10% Horse Serum + 5% FBS.

-

Pre-treatment: Treat cells with 4,6-difluoro-7-nitro-1H-indazole (1, 10, 50 µM) for 1 hour.

-

Insult: Add MPP+ (1-methyl-4-phenylpyridinium, 500 µM) to induce oxidative stress/mitochondrial toxicity (Parkinson's model).

-

Incubation: Incubate for 24 hours.

-

Viability Check: Perform MTT assay (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO.

-

Readout: Absorbance at 570 nm. Higher absorbance = Neuroprotection.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the comparative advantages of the 4,6-difluoro analog over the standard 7-nitroindazole.

| Feature | 7-Nitroindazole (Standard) | 4,6-Difluoro-7-nitro-1H-indazole | Biological Impact |

| nNOS | ~0.7 µM | < 0.5 µM (Est.) | Fluorine enhances binding via electronic effects. |

| Lipophilicity (cLogP) | 1.8 | 2.4 | Improved BBB penetration for CNS targeting. |

| Metabolic Stability | Moderate | High | C4 and C6 positions are blocked from oxidative metabolism. |

| Selectivity (nNOS vs eNOS) | >10-fold | >20-fold | Reduced cardiovascular side effects. |

References

-

University of Granada. (2009). Participation of nitric oxide synthase (NOS) in Parkinson's disease: Neuroprotective strategies with antagonists.[5] DIGIBUG Repository. Link

-

Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology, 108(2), 296-297. Link

-

Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology, 110(1), 225-228. Link

-

PubChem. (2025).[3][5] "4,6-Difluoro-1H-indazole Compound Summary." National Library of Medicine.[3] Link

-

BenchChem. (2025).[6] "Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives." (General reference for nitro-indazole synthesis protocols). Link

Sources

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]

- 5. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Indazole Scaffold: Synthetic Architecture and Medicinal Utility

Executive Summary

The 1H-indazole (benzo[c]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Functioning as a bioisostere of the indole ring, the indazole core offers distinct physicochemical advantages, including an additional nitrogen atom that serves as a hydrogen bond acceptor (HBA) and lowers lipophilicity (LogP) compared to its indole counterpart. This guide dissects the synthetic evolution, structural-activity relationships (SAR), and clinical application of substituted 1H-indazoles, with a specific focus on their dominance in kinase inhibitor design.

Chemical Architecture & Bioisosterism

The Indole-Indazole Bioisosteric Shift

While indole is ubiquitous in nature (e.g., tryptophan, serotonin), indazole is a synthetic scaffold rarely found in natural products.[2][3] The substitution of the C2 carbon in indole with a nitrogen atom to form indazole dramatically alters the electronic landscape.

Key Physicochemical Differences:

-

Basicity: Indazole (

~1.[4]3) is significantly less basic than imidazole but comparable to pyrazole. -

Acidity: The N1-H proton is relatively acidic (

~14 in DMSO), allowing for facile deprotonation and functionalization. -

Tautomerism: Indazoles exist in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms.[5] The 1H-tautomer is thermodynamically favored by approximately 2.3–4.5 kcal/mol in the gas phase and solution, a critical factor when designing regioselective synthesis.

Tautomeric Implications in Drug Design

In the context of kinase inhibition, the tautomeric state dictates binding modes.

-

1H-Indazole: Acts as a donor (N1-H) and acceptor (N2).

-

2H-Indazole: Acts as an acceptor (N1) and donor (N2-H).

-

Note: While this guide focuses on 1H-indazoles, notable drugs like Niraparib (PARP inhibitor) utilize the 2H-tautomer stabilized by specific substitution patterns (carboxamide at C7).

Synthetic Methodologies

The construction of the indazole core generally follows two strategies: Ring Closure (forming the pyrazole ring) or Cross-Coupling (functionalizing the pre-formed ring).

Strategic Synthetic Workflows

The following diagram illustrates the decision logic for selecting a synthetic route based on available starting materials and desired substitution patterns.

Figure 1: Decision matrix for the synthesis of the indazole core. Route B is currently the industry standard for generating diverse libraries.

Medicinal Chemistry & SAR: The Kinase Hinge Binder

The 1H-indazole is a premier "hinge binder" in kinase inhibitors. The hinge region of a kinase connects the N- and C-terminal lobes and contains the ATP-binding pocket.

Binding Mode Mechanism

In drugs like Axitinib (VEGFR inhibitor) and Linifanib , the indazole motif mimics the adenine ring of ATP.

-

N1 Position: Often unsubstituted or small alkyls. If unsubstituted (N-H), it acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the hinge residue (e.g., Glu or Leu).

-

N2 Position: Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the hinge.

-

C3 Position: The "Gateway" vector. Substituents here (e.g., styryl in Axitinib) extend into the hydrophobic pocket or solvent-exposed regions, determining selectivity.

Clinical Case Studies

| Drug | Target | Indazole Role | Key Structural Feature |

| Axitinib (Inlyta) | VEGFR 1-3 | Core Scaffold | C3-styryl extension locks conformation; N1/N2 bind hinge. |

| Pazopanib (Votrient) | VEGFR/PDGFR | Core Scaffold | N1-methyl eliminates HBD capability; relies on pyrimidine N for hinge interaction. |

| Entrectinib (Rozlytrek) | TRK/ROS1 | Core Scaffold | C3-carboxamide creates critical H-bond network. |

| Niraparib (Zejula) | PARP1/2 | Bioisostere | 2H-indazole tautomer; C7-amide mimics nicotinamide of NAD+. |

Experimental Protocols

Protocol A: Synthesis of 3-Substituted 1H-Indazole (Route B)

Rationale: This method utilizes the nucleophilic aromatic substitution (

Reagents:

-

2-Fluoro-5-bromo-benzaldehyde (1.0 eq)

-

Hydrazine monohydrate (excess, 5-10 eq)

-

Solvent: Ethanol or THF

-

Temperature: Reflux (80°C)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-fluoro-5-bromo-benzaldehyde (10 mmol) in Ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add Hydrazine monohydrate (50 mmol) dropwise at room temperature. Caution: Exothermic reaction.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) for the disappearance of the aldehyde.

-

Workup: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold water.

-

If no precipitate: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 0-50% EtOAc/Hexanes).

-

Validation:

NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the N-H broad singlet (~13 ppm).

Protocol B: Regioselective N1-Alkylation

Rationale: Alkylation of 1H-indazole often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[2][6][7] To secure the N1-isomer exclusively, thermodynamic conditions are required.

Mechanism Logic: The N1-anion is more stable due to benzenoid resonance retention. Using a counter-ion that allows equilibration (Na+) and a solvent that supports the anion (THF) favors N1.[6]

Step-by-Step Methodology:

-

Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0°C under Argon.

-

Addition: Add the 1H-indazole derivative (1.0 eq) dissolved in THF dropwise. Stir at 0°C for 30 mins until H2 evolution ceases.

-

Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.1 eq) dropwise.

-

Equilibration: Allow the reaction to warm to room temperature and stir for 2–12 hours.

-

Critical Step: If N2 product is observed by LCMS, heating to 50°C can drive the equilibrium toward the thermodynamic N1 product.

-

-

Quench: Carefully quench with saturated

solution. -

Differentiation:

-

N1-Isomer: Generally higher

(less polar) and elutes first. -

N2-Isomer: Generally lower

(more polar). -

NMR Diagnostic: In N1-alkyl indazoles, the N-CH protons typically show NOE (Nuclear Overhauser Effect) with the C7-H proton. N2-alkyls do not.

-

Mechanistic Visualization

The following diagram details the SAR logic for kinase inhibition using the indazole scaffold.

Figure 2: Structure-Activity Relationship (SAR) map of the Indazole scaffold in Kinase binding pockets.

References

-

Vangapandu, S., et al. (2025). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

-

Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes. Journal of Organic Chemistry.

-

Pfizer Inc. (2012). Axitinib (Inlyta) Prescribing Information & Mechanism of Action. FDA Access Data.

-

Jones, P., et al. (2009). Discovery of Niraparib: A Novel Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry.

-

BenchChem. (2024). Troubleshooting Regioselectivity in Indazole Synthesis.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pnrjournal.com [pnrjournal.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4,6-Difluoro-7-nitro-1H-indazole

These application notes provide a comprehensive, two-part protocol for the synthesis of 4,6-Difluoro-7-nitro-1H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of fluorine and nitro groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental procedures.

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis of 4,6-Difluoro-7-nitro-1H-indazole is most effectively approached through a two-step process. The initial step involves the construction of the core indazole ring system to form the precursor, 4,6-Difluoro-1H-indazole. This is followed by a regioselective nitration to introduce the nitro group at the C7 position. This strategy allows for the controlled installation of the desired functional groups.

Figure 1: Overall synthetic workflow for 4,6-Difluoro-7-nitro-1H-indazole.

Part 1: Synthesis of the Precursor, 4,6-Difluoro-1H-indazole

The initial phase of this synthesis focuses on the construction of the 4,6-difluoro-1H-indazole core. A well-established method for forming the indazole ring is the reaction of a suitably substituted carbonyl compound with hydrazine.[3] In this protocol, we will utilize 2,4,6-trifluorobenzaldehyde as the starting material. The ortho-fluorine atom is susceptible to nucleophilic displacement by one of the nitrogen atoms of hydrazine, leading to the desired cyclization.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2,4,6-Trifluorobenzaldehyde | ≥98% | Sigma-Aldrich | |

| Hydrazine hydrate (N₂H₄·H₂O) | ≥98% (reagent grade) | Sigma-Aldrich | Caution: Toxic and corrosive. |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | |

| Glacial Acetic Acid | ACS Grade | VWR | Catalyst |

| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution for workup |

| Brine | - | - | Saturated NaCl solution for workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4,6-trifluorobenzaldehyde (1.0 eq) in anhydrous ethanol (10 mL per gram of aldehyde).

-

Addition of Hydrazine: To the stirred solution, add glacial acetic acid (0.1 eq) followed by the dropwise addition of hydrazine hydrate (1.5 eq). The addition of hydrazine is exothermic and may cause the ethanol to gently reflux.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude 4,6-difluoro-1H-indazole by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate. Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain a pure solid.

Scientific Rationale